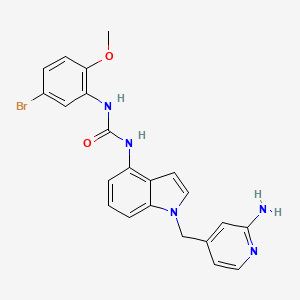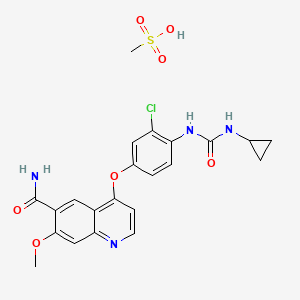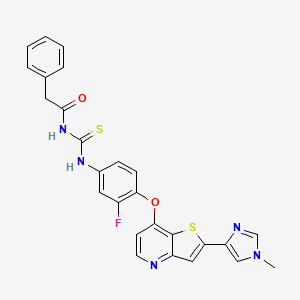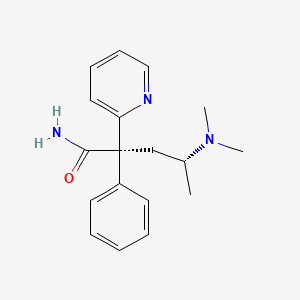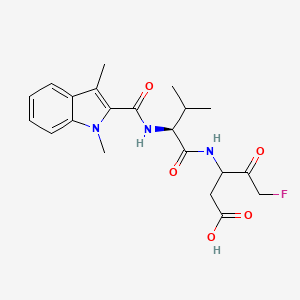
Idn-1965
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IDN-1965 is a potent, broad-spectrum, irreversible caspase inhibitor. It is notably effective at inhibiting Fas-mediated apoptosis through multiple routes of administration . The therapeutic potential of caspase inhibitors like this compound appears promising for the treatment of apoptosis-mediated liver injury based on their potency and post-insult efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: The industrial production of IDN-1965 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: IDN-1965 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
IDN-1965 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study caspase inhibition and apoptosis pathways.
Biology: Investigated for its role in inhibiting apoptosis in various cell types.
Medicine: Explored for its potential therapeutic applications in treating liver injury and other apoptosis-related conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting apoptosis
Mechanism of Action
IDN-1965 exerts its effects by irreversibly inhibiting caspases, which are enzymes involved in the execution phase of apoptosis. The compound binds to the active site of caspases, preventing their activation and subsequent cleavage of cellular substrates. This inhibition leads to a reduction in apoptosis and protection of cells from programmed cell death .
Molecular Targets and Pathways:
Caspase-3: A key executioner caspase involved in the cleavage of various cellular proteins.
Caspase-8: An initiator caspase that activates downstream executioner caspases.
Bid Protein: A pro-apoptotic protein involved in the release of mitochondrial cytochrome C and amplification of the apoptotic cascade.
Comparison with Similar Compounds
IDN-1965 is compared with other caspase inhibitors such as:
Emricasan (IDN-6556): Another potent caspase inhibitor with similar applications in liver protection and apoptosis inhibition.
Z-VAD-FMK: A pan-caspase inhibitor used in research to study apoptosis pathways.
Q-VD-OPh: A broad-spectrum caspase inhibitor with applications in apoptosis research.
Uniqueness of this compound: this compound is unique due to its irreversible inhibition of caspases and its marked efficacy in inhibiting Fas-mediated apoptosis through multiple routes of administration. This makes it a valuable tool for studying apoptosis and developing therapeutic strategies for apoptosis-related diseases .
Properties
CAS No. |
204919-14-2 |
|---|---|
Molecular Formula |
C21H26FN3O5 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
3-[[(2S)-2-[(1,3-dimethylindole-2-carbonyl)amino]-3-methylbutanoyl]amino]-5-fluoro-4-oxopentanoic acid |
InChI |
InChI=1S/C21H26FN3O5/c1-11(2)18(20(29)23-14(9-17(27)28)16(26)10-22)24-21(30)19-12(3)13-7-5-6-8-15(13)25(19)4/h5-8,11,14,18H,9-10H2,1-4H3,(H,23,29)(H,24,30)(H,27,28)/t14?,18-/m0/s1 |
InChI Key |
GONUYDANRODTCF-IBYPIGCZSA-N |
Isomeric SMILES |
CC1=C(N(C2=CC=CC=C12)C)C(=O)N[C@@H](C(C)C)C(=O)NC(CC(=O)O)C(=O)CF |
SMILES |
CC1=C(N(C2=CC=CC=C12)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)CF |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)CF |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IDN 1965 IDN-1965 IDN1965 N-((1,3-dimethylindole-2-carbonyl)-valinyl)-3-amino-4-oxo-5-fluoropentanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


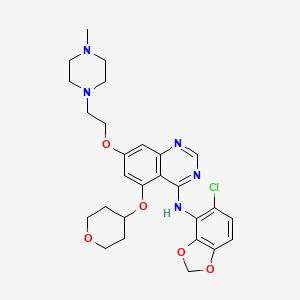
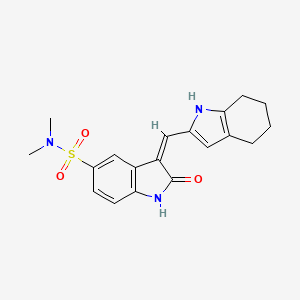
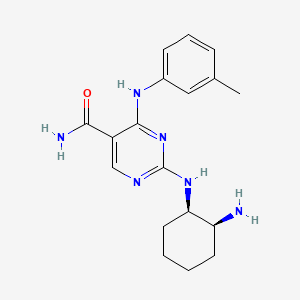
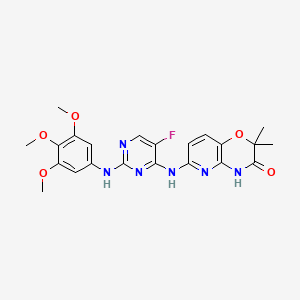
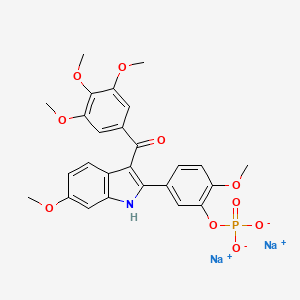
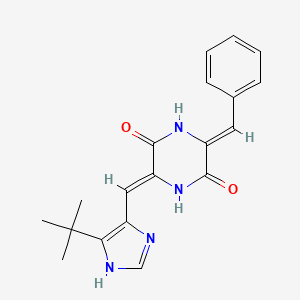
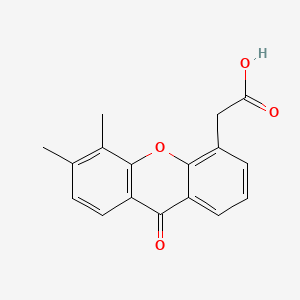
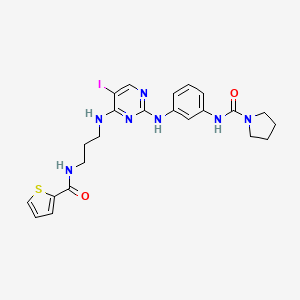
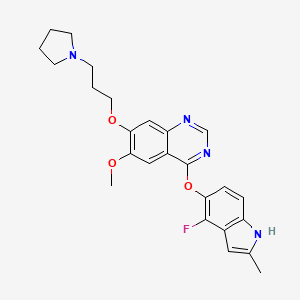
![19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one](/img/structure/B1683798.png)
